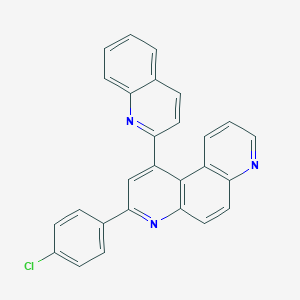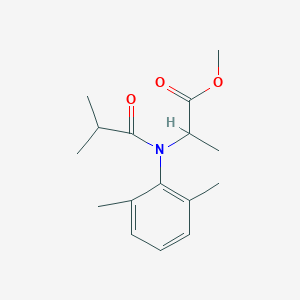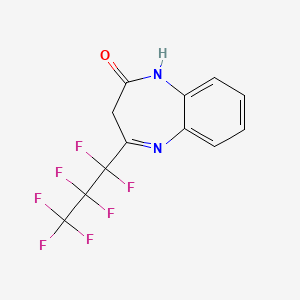
3-(4-chlorophenyl)-1-(2-quinolinyl)-4,7-phenanthroline
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(2-quinolinyl)-4,7-phenanthroline, commonly known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPQ is a heterocyclic aromatic compound that belongs to the phenanthroline family and has a molecular formula of C26H16ClN3.
Mécanisme D'action
The mechanism of action of CPQ is still under investigation. However, studies have shown that CPQ can interact with DNA and RNA, which may contribute to its anticancer and antimicrobial properties. CPQ has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
CPQ has been shown to have various biochemical and physiological effects. Studies have demonstrated that CPQ can induce apoptosis, or programmed cell death, in cancer cells. CPQ has also been shown to inhibit the growth of bacteria and viruses, including drug-resistant strains. In addition, CPQ has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPQ in lab experiments is its versatility. CPQ can be easily modified to form metal complexes with different properties, which can be utilized in various applications. However, one limitation of using CPQ in lab experiments is its potential toxicity. CPQ has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of CPQ. One potential direction is the investigation of CPQ as a potential treatment for drug-resistant infections. Another direction is the development of CPQ-based materials with applications in sensing and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of CPQ and to determine its potential toxicity in vivo.
Conclusion
In conclusion, CPQ is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. CPQ can be synthesized using various methods and has been shown to have anticancer, antimicrobial, and antiviral properties. While CPQ has advantages in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the potential of CPQ in various applications.
Applications De Recherche Scientifique
CPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, CPQ has been investigated for its anticancer, antimicrobial, and antiviral properties. In materials science, CPQ has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, CPQ has been utilized as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-quinolin-2-yl-4,7-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN3/c28-19-10-7-18(8-11-19)26-16-21(24-12-9-17-4-1-2-6-22(17)30-24)27-20-5-3-15-29-23(20)13-14-25(27)31-26/h1-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDALXNXIDFFNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=NC4=C3C5=C(C=C4)N=CC=C5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Quinolyl)-3-(p-chlorophenyl)-4,7-phenanthroline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-nitro-1-naphthyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amine](/img/structure/B3828167.png)
![[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid](/img/structure/B3828169.png)
![2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B3828173.png)

![1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3828184.png)
![1-phenyl-1,4-dihydrobenzo[f]quinazolin-3(2H)-one](/img/structure/B3828192.png)



![N-(3-{6-[4-(acetylamino)phenyl]-2-phenyl-4-pyrimidinyl}phenyl)acetamide](/img/structure/B3828215.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-3,1-phenylene]diacetamide](/img/structure/B3828218.png)


![2-[(4-fluorophenyl)(6-quinolinylamino)methyl]cyclohexanone](/img/structure/B3828262.png)